(R)-Propionyl Carnitine-d3 Chloride
Overview
Description
Propionyl-L-carnitine-d3 (chloride) is a deuterated form of propionyl-L-carnitine, a naturally occurring derivative of carnitine. It is primarily used as an internal standard for the quantification of propionyl-L-carnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound plays a significant role in the metabolism of fatty acids and is involved in the β-oxidation of uneven chain fatty acids .
Mechanism of Action
Target of Action
The primary target of ®-Propionyl Carnitine-d3 Chloride is the mitochondrial matrix, where it plays a crucial role in fatty acid metabolism . It is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Mode of Action
®-Propionyl Carnitine-d3 Chloride donates an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs .
Biochemical Pathways
The compound affects the fatty acid metabolism pathway. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process is crucial for the production of energy in the body. The compound also has diverse roles in metabolism and is involved in the maintenance of coenzyme A (CoA) stores .
Pharmacokinetics
It is known that l-carnitine, a similar compound, is obtained from dietary sources or through the metabolism of lysine and methionine It can be assumed that ®-Propionyl Carnitine-d3 Chloride might have similar properties
Result of Action
The molecular and cellular effects of ®-Propionyl Carnitine-d3 Chloride’s action are primarily related to energy production. By facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, it supports the production of energy in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionyl-L-carnitine-d3 (chloride) is synthesized through the esterification of L-carnitine with propionic acid, followed by deuteration. The reaction typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. The esterification process is carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of propionyl-L-carnitine-d3 (chloride) involves large-scale synthesis using automated reactors and purification systems. The process includes the esterification of L-carnitine with deuterated propionic acid, followed by purification through crystallization or chromatography techniques. The final product is then formulated as a solid or in solution for various applications .
Chemical Reactions Analysis
Types of Reactions
Propionyl-L-carnitine-d3 (chloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, such as acetyl-L-carnitine and butyryl-L-carnitine. These derivatives have different biological activities and applications .
Scientific Research Applications
Propionyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another carnitine derivative with neuroprotective effects.
Butyryl-L-carnitine: A carnitine ester with potential therapeutic applications in metabolic disorders.
Uniqueness
Propionyl-L-carnitine-d3 (chloride) is unique due to its deuterated form, which makes it an ideal internal standard for analytical applications. Its ability to participate in fatty acid metabolism and its antioxidant properties also distinguish it from other carnitine derivatives .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-propanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMPDDJYRFWQE-WVKKGGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-19-2 | |
Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxopropoxy)-, chloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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